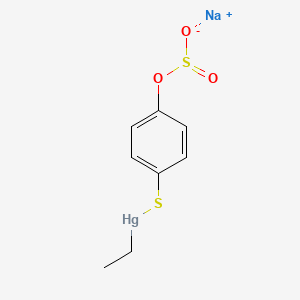

Sodium timerfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5964-24-9 |

|---|---|

Molecular Formula |

C8H9HgNaO3S2 |

Molecular Weight |

440.9 g/mol |

IUPAC Name |

sodium;ethyl-(4-sulfinatooxyphenyl)sulfanylmercury |

InChI |

InChI=1S/C6H6O3S2.C2H5.Hg.Na/c7-11(8)9-5-1-3-6(10)4-2-5;1-2;;/h1-4,10H,(H,7,8);1H2,2H3;;/q;;2*+1/p-2 |

InChI Key |

DJIGXMWMJZKOFY-UHFFFAOYSA-L |

SMILES |

CC[Hg]SC1=CC=C(C=C1)OS(=O)[O-].[Na+] |

Canonical SMILES |

CC[Hg]SC1=CC=C(C=C1)OS(=O)[O-].[Na+] |

Other CAS No. |

5964-24-9 |

Related CAS |

33305-56-5 (Parent) |

Synonyms |

ethyl(hydrogen p-mercaptobenzenesulfonato)mercury sodium salt sodium thimerfonate sodium timerfonate thimerfonate thimerfonate sodium salt timerfonate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Thiomersal (Sodium Ethylmercurithiosalicylate)

[1]

Executive Summary

Thiomersal (Sodium ethylmercurithiosalicylate) remains a compound of interest for specific antimicrobial applications and as a reference standard in toxicological research.[1] While simple precipitation methods exist, they often yield products trapped with unreacted ethylmercury species.[1] This guide details a Two-Stage Synthesis and Purification Protocol . Unlike direct one-pot methods, this approach isolates the intermediate Thimerosal Acid (Ethylmercurithiosalicylic acid) before converting it to the final sodium salt.[1] This intermediate isolation is the critical control point for removing unreacted mercury precursors, ensuring a purity profile suitable for analytical standards.[1]

Part 1: Chemical Basis & Retrosynthetic Analysis[1]

The synthesis relies on a bimolecular nucleophilic substitution (

Reaction Stoichiometry

1Note: The actual isolation pathway involves acidification to isolate the free acid first.

Reaction Pathway Diagram

The following diagram illustrates the transformation from precursors to the isolated acid intermediate, and finally to the sodium salt.

Caption: Figure 1. The Two-Stage Synthesis Pathway isolating the Thimerosal Acid intermediate for purification.

Part 2: Critical Safety Framework

WARNING: This protocol involves Ethylmercuric Chloride , a neurotoxin with high volatility and skin permeability.[1] It is significantly more dangerous than the final Thiomersal product.[1]

| Hazard Class | Critical Control Measure |

| Neurotoxicity | All weighing of organomercury precursors must occur inside a Class II Biosafety Cabinet or a dedicated fume hood with laminar flow.[1] |

| Dermal Absorption | Double-gloving (Nitrile over Laminate) is mandatory.[1] Ethylmercury penetrates standard latex instantly.[1] |

| Inhalation | Use a full-face respirator with mercury-vapor cartridges (Hg-P3) if working outside a sealed glovebox.[1] |

| Waste Disposal | All aqueous waste must be treated as heavy metal waste.[1] Do not pour down drains.[1] |

Part 3: Experimental Protocol

Phase 1: Synthesis of Thimerosal Acid (Crude Intermediate)

Objective: To couple the organomercury moiety with the thiosalicylate scaffold and remove water-soluble impurities by precipitating the free acid.[1]

Reagents:

Procedure:

-

Solubilization: In a round-bottom flask, dissolve 13.7 g (0.1 mol) of Thiosalicylic Acid in 150 mL of 10% NaOH. The solution should be clear and slightly yellow.[1]

-

Coupling: Slowly add 26.5 g (0.1 mol) of Ethylmercuric Chloride to the stirring solution.

-

Filtration: Filter the alkaline solution while warm to remove any unreacted insoluble particulates (e.g., metallic mercury or impurities).[1]

-

Precipitation: Cool the filtrate to 4°C. Slowly add 1M HCl dropwise while monitoring pH.

-

Isolation: Vacuum filter the precipitate. Wash with cold dilute HCl (0.1M) followed by cold water.[1]

-

Why? Washing removes the NaCl byproduct and excess thiosalicylic acid.[1]

-

Phase 2: Conversion to Sodium Salt & Recrystallization

Objective: To convert the acid to the pharmacopeial-grade sodium salt and crystallize it.[1]

Reagents:

Procedure:

-

Dissolution: Suspend the wet Thimerosal Acid cake in minimal absolute ethanol (approx. 100 mL).

-

Neutralization: Add ethanolic NaOH dropwise.

-

Crystallization:

-

Final Wash: Filter the crystals and wash with cold diethyl ether to remove residual ethanol and dry rapidly.

-

Drying: Dry in a vacuum desiccator over

for 24 hours. Protect from light.[1]

Part 4: Process Workflow Visualization

Caption: Figure 2.[1][4] Operational workflow for the purification and isolation of Thiomersal.

Part 5: Analytical Validation

To ensure the synthesized product meets laboratory standards (comparable to USP/BP), the following metrics must be validated.

Quantitative Data Table

| Parameter | Specification Criteria | Method |

| Appearance | White to cream crystalline powder | Visual |

| Melting Point | 232°C – 233°C (with decomposition) | Capillary Method |

| Solubility | Soluble in water; Insoluble in Ether | Solubility Test |

| Identification (IR) | Peaks at 1716 | FTIR (KBr pellet) |

| Mercury Content | 49.0% – 49.8% | ICP-MS or Titration |

| pH (1% Solution) | 6.0 – 8.0 | Potentiometry |

Analytical Insight

-

IR Spectroscopy: The carbonyl stretch at ~1716

is diagnostic.[1][5] A shift or broadening here often indicates incomplete neutralization (presence of free acid) or hydrolysis.[1] -

Decomposition: Thiomersal is light-sensitive.[1][3][6] If the melting point is significantly lower (<230°C), the product has likely photodegraded into ethylmercuric salts and dithiosalicylic acid.[1]

References

-

Synthesis Mechanism & Patent: Kharasch, M. S. (1928).[1][7] Alkyl Mercuric Sulphur Compound and Process of Producing It. U.S. Patent 1,672,615.[1][7]

-

Physical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16684434, Thimerosal. [1]

-

Analytical Standards: ChemicalBook. (2025). Thimerosal Properties and MSDS Data.

-

Degradation Pathways: ResearchGate. (2025).[1][6] Route of decomposition of thiomersal.

Sources

- 1. Thiomersal - Wikipedia [en.wikipedia.org]

- 2. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]

- 3. Thimerosal | 54-64-8 [chemicalbook.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. US1672615A - Alkyl mercuric sulphur compound and process of producing it - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Mechanism of Action of Thiomersal on Gram-Positive Bacteria

Introduction: A Historical and Functional Overview of Thiomersal

Thiomersal, an organomercury compound, has been utilized since the 1930s as a highly effective antiseptic and antifungal agent.[1][2] Its primary application in the pharmaceutical industry, particularly in multi-dose vaccine vials, is to prevent bacterial and fungal contamination.[1][2] The bacteriostatic and fungistatic properties of thiomersal have been crucial in ensuring the safety and stability of various biological products.[1] This guide provides an in-depth technical exploration of the core mechanisms through which thiomersal exerts its antimicrobial effects on gram-positive bacteria, a group of microorganisms responsible for a wide array of infectious diseases. Our focus will be on the molecular interactions and subsequent cellular disruptions that lead to the inhibition of bacterial growth and viability.

Core Mechanism of Action: A Multi-pronged Assault on Bacterial Physiology

The antimicrobial activity of thiomersal is not attributed to the intact molecule but rather to its dissociation product, ethylmercury (C₂H₅Hg⁺).[3] This highly reactive cation is the primary effector that targets critical cellular machinery within gram-positive bacteria. The central tenet of thiomersal's mechanism of action is the high affinity of ethylmercury for sulfhydryl (-SH) groups present in amino acids, particularly cysteine, which are integral components of a vast number of proteins.[3][4] This interaction sets off a cascade of events that ultimately compromise the bacterium's ability to survive.

Molecular Interactions: The Sulfhydryl Connection

The fundamental molecular interaction underpinning the antimicrobial action of thiomersal is the covalent binding of ethylmercury to the sulfhydryl groups of cysteine residues in bacterial proteins.[3] This process, known as S-mercuration, alters the three-dimensional structure of these proteins, leading to their inactivation. The consequence of this widespread protein inhibition is a multifaceted disruption of cellular function.

Cellular Consequences of Ethylmercury Binding

The binding of ethylmercury to sulfhydryl-rich proteins has several critical downstream effects on gram-positive bacteria:

-

Enzymatic Inhibition and Metabolic Collapse: A vast array of enzymes crucial for cellular metabolism rely on cysteine residues for their catalytic activity and structural integrity. Ethylmercury's indiscriminate binding to these enzymes leads to a broad-spectrum inhibition of metabolic pathways.[3][4] While specific enzyme targets in gram-positive bacteria are not extensively detailed in the literature, it is understood that key metabolic processes such as glycolysis and cellular respiration are compromised due to the inactivation of their constituent enzymes. This metabolic collapse deprives the bacterial cell of the energy and biosynthetic precursors necessary for survival.

-

Disruption of Cell Wall Integrity: While direct binding of ethylmercury to peptidoglycan or teichoic acids has not been definitively demonstrated, the inhibition of enzymes involved in their synthesis is a plausible mechanism of action. The biosynthesis of peptidoglycan, the primary structural component of the gram-positive cell wall, involves a series of enzymatic steps, many of which are dependent on sulfhydryl-containing enzymes.[5] Inhibition of these enzymes would weaken the cell wall, leading to increased susceptibility to osmotic stress and eventual cell lysis.

-

Compromised Membrane Function: The bacterial cell membrane is a critical barrier and the site of essential processes such as the electron transport chain. Ethylmercury can disrupt membrane potential, a key factor in ATP synthesis and ion transport.[6] This disruption of the membrane's bioenergetic functions further contributes to the overall metabolic failure of the bacterial cell.

-

Inhibition of Protein Synthesis: The intricate machinery of protein synthesis, including ribosomes and various enzymatic factors, also contains sulfhydryl groups that are susceptible to ethylmercury binding. Disruption of this machinery halts the production of essential proteins, leading to a complete cessation of cellular growth and repair.

The multifaceted nature of thiomersal's attack, targeting numerous essential cellular functions simultaneously, makes it a potent antimicrobial agent.

Efficacy of Thiomersal Against Gram-Positive Bacteria: A Quantitative Assessment

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. Thiomersal has demonstrated potent activity against a range of gram-positive bacteria.

| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 6.25 µg/mL (17 µM) | [7] |

| Bacillus anthracis | Effective as a preservative in vaccines | [8] |

| Corynebacterium diphtheriae | Historically used in diphtheria toxoid vaccines | [9] |

Experimental Protocol: Determination of Thiomersal MIC by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of thiomersal against a representative gram-positive bacterium, Staphylococcus aureus, based on the principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Materials

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Thiomersal stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs

-

Multichannel and single-channel pipettes and sterile tips

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35 ± 2°C)

Methodology

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Thiomersal Dilutions: a. Perform serial twofold dilutions of the thiomersal stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation of Microtiter Plate: a. Dispense 100 µL of the appropriate thiomersal dilution into each well of the microtiter plate. b. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final thiomersal concentrations and bacterial density. c. Include a growth control well (bacteria in CAMHB without thiomersal) and a sterility control well (CAMHB only).

-

Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of thiomersal at which there is no visible growth (i.e., the well is clear).

Mechanisms of Resistance to Mercury in Gram-Positive Bacteria

The primary mechanism of resistance to mercury in bacteria, including gram-positive species like Staphylococcus aureus, is encoded by the mer operon.[6] This genetic system provides a sophisticated detoxification pathway that allows bacteria to survive in the presence of toxic mercury compounds.

The mer operon typically includes:

-

merA: This gene encodes the enzyme mercuric reductase, which reduces toxic ionic mercury (Hg²⁺) to the much less toxic and volatile elemental mercury (Hg⁰).[6][11]

-

merB: This gene encodes the enzyme organomercurial lyase, which cleaves the carbon-mercury bond in organic mercury compounds like ethylmercury, releasing ionic mercury (Hg²⁺) that can then be acted upon by MerA.[6][11]

-

merR: This gene encodes a regulatory protein that controls the expression of the other mer genes. In the absence of mercury, MerR represses transcription. In the presence of mercury, it acts as an activator, inducing the expression of the detoxification genes.

-

Transport proteins (e.g., merT, merP): These proteins are involved in the transport of mercury ions across the bacterial cell membrane and their delivery to the detoxification enzymes in the cytoplasm.

The presence of the mer operon, often located on plasmids and transposons, allows for its horizontal transfer between bacteria, contributing to the spread of mercury resistance.[6]

Conclusion: A Legacy of Efficacy and a Model for Broad-Spectrum Antimicrobial Action

Thiomersal's long history as an effective preservative is a testament to its potent and broad-spectrum antimicrobial activity. Its mechanism of action, centered on the multifaceted disruption of essential cellular processes in gram-positive bacteria through the binding of ethylmercury to sulfhydryl groups, provides a compelling example of a successful multi-target antimicrobial strategy. While its clinical use has diminished due to concerns about mercury toxicity, the study of thiomersal's interaction with bacterial cells continues to offer valuable insights for the development of novel antimicrobial agents that can overcome the challenge of drug resistance. A thorough understanding of its molecular and cellular effects, as well as the mechanisms of bacterial resistance, remains a cornerstone of antimicrobial research and development.

References

- Goldman, M., & Green, L. H. (2009). Practical Handbook of Microbiology, Second Edition. CRC Press.

- Davisson, E. O., Powell, H. M., & MacFarlane, J. O. (1956). The effects of merthiolate on the growth of Staphylococcus aureus. Journal of Bacteriology, 71(3), 285-288.

-

Rahimian, A., Lakzaei, M., Askari, H., Dostdari, S., Khafri, A., & Aminian, M. (2023). In vitro assessment of Thimerosal cytotoxicity and antimicrobial activity. Journal of Trace Elements in Medicine and Biology, 77, 127129. [Link]

-

Barkay, T., Miller, S. M., & Summers, A. O. (2003). Bacterial mercury resistance from atoms to ecosystems. FEMS Microbiology Reviews, 27(2-3), 355-384. [Link]

- Clarkson, T. W. (1972). The pharmacology of mercury compounds. Annual Review of Pharmacology, 12, 375-406.

- D'Itri, F. M. (1972). The environmental mercury problem. CRC press.

-

World Health Organization. (2002). Meeting Report - Thiomersal in vaccines. [Link]

-

Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.

-

WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Centers for Disease Control and Prevention. (n.d.). Thimerosal and Vaccines. Retrieved from [Link]

-

Children's Hospital of Philadelphia. (2020, June 1). Vaccine Ingredients: Thimerosal. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, January 15). Thimerosal and Vaccines. Retrieved from [Link]

-

Geier, D. A., Sykes, L. K., & Geier, M. R. (2007). A review of thimerosal (merthiolate) and its ethylmercury breakdown product: specific historical considerations regarding safety and effectiveness. Journal of Toxicology and Environmental Health, Part B, 10(8), 575-596. [Link]

- Brown, S., & Korn, A. (2004). Thiomersal in vaccines: a review of the evidence.

-

Wikipedia. (n.d.). Thiomersal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16685, Merthiolate. Retrieved from [Link]

-

Dash, H. R., & Das, S. (2012). Bacterial mer operon-mediated detoxification of mercurial compounds: a short review. Journal of basic microbiology, 52(5), 531-538. [Link]

- Boyd, A. S., & Seger, D. (2018). Thimerosal. In StatPearls [Internet].

-

American Academy of Pediatrics. (2025, July 15). Fact Checked: Extensive Research Shows Thimerosal is Safe. Retrieved from [Link]

- Eades, C., Hughes, S., Heard, K., & Moore, L. S. P. (2017). Antimicrobial therapies for Gram-positive infections. The Pharmaceutical Journal.

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

Boyd, E. S., & Barkay, T. (2012). The mercury resistance operon: from an origin in a geothermal environment to an efficient detoxification machine. Frontiers in microbiology, 3, 349. [Link]

-

U.S. Food and Drug Administration. (n.d.). Thimerosal Content of Available FDA-Approved Seasonal Influenza Vaccines. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2025, June 25). Thimerosal as a Vaccine Preservative. Retrieved from [Link]

-

World Health Organization. (n.d.). Thiomersal questions and answers. Retrieved from [Link]

- Geier, D. A., & Geier, M. R. (2003). A comparative evaluation of the effects of MMR immunization and mercury doses from thimerosal-containing childhood vaccines on the population prevalence of autism. Medical science monitor, 9(3), PI33-PI39.

- Pichichero, M. E., Cernichiari, E., Lopreiato, J., & Treanor, J. (2002). Mercury concentrations and metabolism in infants receiving vaccines containing thiomersal: a descriptive study. The Lancet, 360(9347), 1737-1741.

- Hooker, B. S., Kern, J. K., Geier, D. A., Haley, B. E., Sykes, L. K., King, P. G., & Geier, M. R. (2014). Methodological issues and evidence of malfeasance in research purporting to show thimerosal in vaccines is safe.

- Dórea, J. G. (2011). Integrating experimental (in vitro and in vivo) and epidemiological studies on methylmercury and ethylmercury. Clinical toxicology, 49(7), 647-649.

- Aschner, M., & Syversen, T. (2005). Methylmercury: recent advances in the understanding of its neurotoxicity. Therapeutics and clinical risk management, 1(4), 279.

- Clarkson, T. W., & Magos, L. (2006). The toxicology of mercury and its chemical compounds. Critical reviews in toxicology, 36(8), 609-662.

- Bernhoft, R. A. (2012). Mercury toxicity and treatment: a review of the literature. Journal of Environmental and Public Health, 2012.

- Hong, Y. S., Kim, Y. M., & Lee, K. E. (2012). Methylmercury exposure and health effects. Journal of preventive medicine and public health, 45(6), 353.

- Rice, K. M., Walker Jr, E. M., Wu, M., Gillette, C., & Blough, E. R. (2014). Environmental mercury and its toxic effects. Journal of preventive medicine and public health, 47(2), 74.

- Counter, S. A., & Buchanan, L. H. (2004). Mercury exposure in children: a review. Toxicology and applied pharmacology, 198(2), 209-230.

- Grandjean, P., & Landrigan, P. J. (2006). Developmental neurotoxicity of industrial chemicals. The lancet, 368(9553), 2167-2178.

- Mutter, J., Naumann, J., Schneider, R., Walach, H., & Haley, B. (2005). Mercury and autism: accelerating evidence?. Neuroendocrinology Letters, 26(5), 439-446.

- Geier, D. A., & Geier, M. R. (2006). A meta-analysis epidemiological assessment of neurodevelopmental disorders following vaccines administered from 1994 through 2000 in the United States. Neuroendocrinology Letters, 27(4), 401-413.

- Geier, D. A., King, P. G., Sykes, L. K., & Geier, M. R. (2008). A comprehensive review of thimerosal and its ethylmercury breakdown product: specific and non-specific toxicological effects. Journal of toxicology and environmental health, Part B, 11(8), 575-596.

-

U.S. Food and Drug Administration. (2025, January 15). Thimerosal and Vaccines. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2025, June 25). Thimerosal as a Vaccine Preservative. Retrieved from [Link]

-

World Health Organization. (2002). Meeting Report - Thiomersal in vaccines. Retrieved from [Link]

- Geier, D. A., & Geier, M. R. (2003). A comparative evaluation of the effects of MMR immunization and mercury doses from thimerosal-containing childhood vaccines on the population prevalence of autism. Medical science monitor, 9(3), PI33-PI39.

- Pichichero, M. E., Cernichiari, E., Lopreiato, J., & Treanor, J. (2002). Mercury concentrations and metabolism in infants receiving vaccines containing thiomersal: a descriptive study. The Lancet, 360(9347), 1737-1741.

- Hooker, B. S., Kern, J. K., Geier, D. A., Haley, B. E., Sykes, L. K., King, P. G., & Geier, M. R. (2014). Methodological issues and evidence of malfeasance in research purporting to show thimerosal in vaccines is safe.

- Dórea, J. G. (2011). Integrating experimental (in vitro and in vivo) and epidemiological studies on methylmercury and ethylmercury. Clinical toxicology, 49(7), 647-649.

- Aschner, M., & Syversen, T. (2005). Methylmercury: recent advances in the understanding of its neurotoxicity. Therapeutics and clinical risk management, 1(4), 279.

- Clarkson, T. W., & Magos, L. (2006). The toxicology of mercury and its chemical compounds. Critical reviews in toxicology, 36(8), 609-662.

- Bernhoft, R. A. (2012). Mercury toxicity and treatment: a review of the literature. Journal of Environmental and Public Health, 2012.

- Hong, Y. S., Kim, Y. M., & Lee, K. E. (2012). Methylmercury exposure and health effects. Journal of preventive medicine and public health, 45(6), 353.

- Rice, K. M., Walker Jr, E. M., Wu, M., Gillette, C., & Blough, E. R. (2014). Environmental mercury and its toxic effects. Journal of preventive medicine and public health, 47(2), 74.

- Counter, S. A., & Buchanan, L. H. (2004). Mercury exposure in children: a review. Toxicology and applied pharmacology, 198(2), 209-230.

- Grandjean, P., & Landrigan, P. J. (2006). Developmental neurotoxicity of industrial chemicals. The lancet, 368(9553), 2167-2178.

- Mutter, J., Naumann, J., Schneider, R., Walach, H., & Haley, B. (2005). Mercury and autism: accelerating evidence?. Neuroendocrinology Letters, 26(5), 439-446.

- Geier, D. A., & Geier, M. R. (2006). A meta-analysis epidemiological assessment of neurodevelopmental disorders following vaccines administered from 1994 through 2000 in the United States. Neuroendocrinology Letters, 27(4), 401-413.

- Geier, D. A., King, P. G., Sykes, L. K., & Geier, M. R. (2008). A comprehensive review of thimerosal and its ethylmercury breakdown product: specific and non-specific toxicological effects. Journal of toxicology and environmental health, Part B, 11(8), 575-596.

-

World Health Organization. (n.d.). Thiomersal questions and answers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Thimerosal Content of Available FDA-Approved Seasonal Influenza Vaccines. Retrieved from [Link]

Sources

- 1. Thimerosal and Vaccines | Vaccine Safety | CDC [cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro assessment of Thimerosal cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thimerosal and Vaccines | FDA [fda.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. Bacterial mer operon-mediated detoxification of mercurial compounds: a short review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Thimerosal-Thiol Interactions in Protein Biochemistry

Executive Summary

This technical guide dissects the molecular interaction between Thimerosal (sodium ethylmercurithiosalicylate) and protein sulfhydryl groups. While historically categorized merely as an antimicrobial preservative, Thimerosal acts as a potent ethylmercury donor, engaging in rapid ligand-exchange reactions with accessible cysteine residues.[1] For researchers in vaccine formulation, toxicology, and protein stability, understanding this mechanism is critical. This document details the reaction kinetics, functional consequences on protein architecture, and validated protocols for quantifying these interactions without analytical artifacts.

Part 1: Mechanistic Biochemistry

The Hydrolytic Cascade and HSAB Theory

Thimerosal does not bind proteins in its native salt form. Upon solubilization in aqueous media (pH 7.4), it undergoes rapid hydrolysis. The mechanism is governed by the Hard and Soft Acids and Bases (HSAB) theory.

-

Dissociation: Thimerosal dissociates into thiosalicylate and the ethylmercury cation (

) .[2] -

Electrophilic Attack:

is a "soft" Lewis acid. It exhibits a high affinity for "soft" bases. In the protein environment, the sulfhydryl (-SH) group of cysteine is the softest available nucleophile, far outcompeting oxygen (carboxylates) or nitrogen (amines). -

Adduct Formation: The result is a stable, coordinate covalent mercaptide bond (

).

Reaction Kinetics and Stoichiometry

Unlike inorganic mercury (

Key Kinetic Characteristic: The reaction is reversible via competitive exchange. High concentrations of low-molecular-weight thiols (e.g., Glutathione, Dithiothreitol) can "strip" the ethylmercury from the protein.

Figure 1: The hydrolytic degradation of Thimerosal and subsequent mercaptide bond formation with protein cysteines.[1][3]

Part 2: Functional Consequences on Protein Targets

The biological impact of thimerosal binding depends on the location and role of the targeted cysteine.

| Target Type | Example Protein | Interaction Outcome | Functional Impact |

| Scavenger/Sink | Serum Albumin (HSA) | Binding to Cys34 | Neutral/Transport: HSA acts as a buffer, sequestering |

| Structural | Viral Capsids (e.g., Rotavirus P[4]) | Modification of buried thiols | Destabilization: Steric hindrance from the ethyl group causes local unfolding, increasing susceptibility to proteolysis or aggregation. |

| Enzymatic | Cysteine Proteases | Active site blockade | Inhibition: Direct occlusion of the catalytic triad, rendering the enzyme inactive. |

| Signaling | Calcium Channels (RyR) | Redox sensing thiol modification | Dysregulation: Alters channel gating probabilities, potentially disrupting intracellular calcium homeostasis. |

Part 3: Analytical Methodologies & Protocols

The Artifact Challenge

Warning: Standard colorimetric assays (e.g., Ellman’s Reagent) often yield false results in the presence of Thimerosal.

-

False Positives: Thiosalicylate (the leaving group) contains a thiol/carboxylate structure that can react with DTNB.

-

False Negatives:

blocks the protein thiols, preventing DTNB reaction, which is the intended measurement, but researchers must distinguish between "oxidized" thiols and "mercury-blocked" thiols.

Protocol A: Validated Ellman’s Assay for Thimerosal-Treated Proteins

Objective: To quantify remaining free sulfhydryls after Thimerosal exposure, ensuring no interference from unbound reagents.

Reagents:

-

Reaction Buffer (RB): 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.[4]

-

Desalting Column (e.g., Zeba Spin or PD-10).

Workflow:

-

Incubation: Incubate Protein (

) with Thimerosal (variable conc.) for 30 mins at RT. -

CRITICAL STEP - Removal: Pass the reaction mixture through a desalting column equilibrated with RB. This removes free

and thiosalicylate.[2] Failure to perform this step invalidates the assay. -

Assay Setup:

-

Sample:

desalted protein + -

Reagent: Add

DTNB solution. -

Blank: RB + DTNB (no protein).

-

-

Measurement: Incubate 15 mins. Measure Absorbance at 412 nm .[5]

-

Calculation: Use molar extinction coefficient

.[5]

Protocol B: Reversibility Demonstration (DTT Rescue)

Objective: To prove that the loss of free thiols is due to mercaptide bond formation (reversible) rather than irreversible oxidation.

Workflow:

-

Perform Protocol A to confirm loss of free thiols (e.g., 0% free -SH remaining).

-

Rescue: Add Dithiothreitol (DTT) to a final concentration of 10 mM to the thimerosal-blocked protein.

-

Incubate: 30 minutes at RT.

-

Desalt: Pass through a fresh desalting column to remove DTT and the DTT-Hg adducts.

-

Retest: Repeat Ellman’s assay.

-

Result Interpretation: Recovery of free -SH signal indicates reversible thimerosal binding.

-

Analytical Decision Tree

Figure 2: Decision matrix for selecting the appropriate analytical method based on research needs.

Part 4: References

-

FDA.gov. (2025). Thimerosal and Vaccines.[7][8][9] U.S. Food and Drug Administration.[10] [Link]

-

Wu, X., et al. (2018). Investigations on the binding of ethylmercury from thiomersal to proteins in influenza vaccines. Journal of Trace Elements in Medicine and Biology. [Link]

-

Trümpler, S., et al. (2009). Interaction of thimerosal with proteins—ethylmercury adduct formation of human serum albumin and β-lactoglobulin A. Metallomics. [Link]

-

Children's Hospital of Philadelphia. (2020). Vaccine Ingredients: Thimerosal. [Link][7]

Sources

- 1. Mechanism of Thimerosal-Induced Structural Destabilization of a Recombinant Rotavirus P[4] Protein Antigen Formulated as a Multi-Dose Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiomersal - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Vaccine Ingredients: Thimerosal | Children's Hospital of Philadelphia [chop.edu]

- 8. researchgate.net [researchgate.net]

- 9. Investigations on the binding of ethylmercury from thiomersal to proteins in influenza vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

Spectroscopic Analysis of Thimerosal: A Technical Guide for Structural Integrity and Stability Profiling

Executive Summary

Thimerosal (Sodium ethylmercurithiosalicylate,

This guide moves beyond basic pharmacopeial identification, providing a multi-modal spectroscopic framework to characterize the molecule's integrity, degradation pathways (releasing ethylmercury and thiosalicylate), and protein interactions. The protocols herein are designed to serve as self-validating systems for drug development professionals.

Molecular Architecture & Spectroscopic Signature[1][2][3][4]

To interpret spectra accurately, one must first map the functional moieties to their signal outputs. Thimerosal consists of an ethylmercury cation coordinated to a thiosalicylate anion.[1][2]

Table 1: Correlated Spectroscopic Assignments

| Moiety | UV-Vis ( | FT-IR (Wavenumber) | Diagnostic Significance | |

| Hg-S Bond | N/A (transitions <200nm) | ~300-350 cm | N/A | Critical Stability Indicator. Cleavage marks degradation onset. |

| Carboxylate (-COO | ~200-210 nm | 1580-1600 cm | N/A | Confirms salt form vs. protonated acid. |

| Aromatic Ring | 235 nm, 265-300 nm | 1450, 1580 cm | 7.0 - 8.0 ppm (Multiplets) | Monitors thiosalicylate oxidation state. |

| Ethyl Group (-CH | Transparent | 2800-3000 cm | ~1.2 ppm (t), ~1.9 ppm (q) | Quantifies Ethylmercury content; exhibits |

Vibrational Spectroscopy: Solid-State Identification

FT-IR vs. Raman Strategy

While FT-IR is standard for functional group ID (USP <197>), it is blind to the heavy atom Hg-S stretch in the mid-IR region. Raman spectroscopy is superior for direct confirmation of the organomercury bond.

-

Experimental Insight: Thimerosal is hygroscopic. In FT-IR (ATR), moisture absorption causes broadening of the carboxylate region (~1600 cm

). Always dry the sample in a desiccator over

Degradation Fingerprinting

Upon oxidative degradation, the Hg-S bond cleaves, and the thiosalicylate moiety dimerizes to form 2,2'-dithiosalicylic acid .

-

Marker: Appearance of a disulfide (S-S) stretch in Raman (~500 cm

) and a shift in the carbonyl IR band (due to loss of Hg coordination) indicates compromised integrity.

Electronic Spectroscopy: Solution Stability & Interaction

UV-Vis Absorption Dynamics

Thimerosal exhibits characteristic absorption in the UV region due to the thiosalicylate chromophore.

-

Primary Bands:

at ~232 nm and ~300 nm. -

The Artifact Trap: Simple UV quantification fails in stability studies because the degradation product, thiosalicylic acid, also absorbs in this region.

-

Corrective Protocol: Use Derivative Spectroscopy (First or Second order) to resolve the overlapping bands of Thimerosal and its degradation products, or couple UV detection with HPLC (C18 column, Methanol/Phosphate buffer mobile phase).

Fluorescence Quenching (Bio-Interaction)

Thimerosal acts as a potent quencher of intrinsic protein fluorescence (mainly Tryptophan), a property used to study its binding affinity to carriers like Albumin.

Experiment: Thimerosal-BSA Interaction

-

Excitation: 280 nm (Tryptophan excitation).

-

Emission: Monitor 300–450 nm.

-

Observation: Addition of Thimerosal causes a concentration-dependent decrease in BSA emission intensity at 340 nm.

-

Mechanism: Static quenching (complex formation) rather than dynamic collisional quenching. This confirms Thimerosal binds to the hydrophobic pocket of albumin.

Nuclear Magnetic Resonance (NMR): Structural Elucidation

NMR provides the most definitive structural validation.

H NMR Protocol

-

Solvent:

(for salt) or DMSO- -

Key Signals:

-

Ethyl Group: A triplet at

1.15 ppm and a quartet at -

Satellites: Look for

Hg satellites flanking the ethyl signals (

-

Hg NMR (The "Gold Standard")

Mercury-199 has a spin of 1/2 but a wide chemical shift range (>4000 ppm), making it exquisitely sensitive to the coordination environment.

-

Shift: Thimerosal typically resonates around -1200 to -1400 ppm (relative to dimethylmercury), highly dependent on solvent and concentration.

-

Application: This is the only method that can distinctively separate Thimerosal from free Ethylmercury cation or inorganic Mercury (

) in a single scan.

Visualized Pathways & Workflows

Degradation Mechanism

Understanding the chemistry is prerequisite to analysis. Thimerosal degrades via hydrolysis of the Hg-S bond, followed by oxidation of the sulfur and reduction of the mercury.

Figure 1: Mechanistic degradation pathway of Thimerosal. Spectroscopic methods must distinguish parent TMS from EtHg and DTSA.

Analytical Workflow

A self-validating decision tree for selecting the correct spectroscopic tool.

Figure 2: Strategic selection of spectroscopic methods based on analytical objectives (Quality Control vs. R&D).

Validated Experimental Protocol: Stability-Indicating UV-Vis

Objective: Quantify Thimerosal in the presence of its degradation products without using expensive LC-MS, utilizing a self-validating spectral subtraction method.

Reagents:

-

Thimerosal Reference Standard (USP).

-

Thiosalicylic Acid (TSA) Standard (Impurity Marker).

-

Phosphate Buffer (pH 7.4).[3]

Procedure:

-

Baseline Correction: Prepare a 10

g/mL solution of pure Thimerosal and pure TSA in buffer. Scan 200–350 nm. -

Isosbestic Point ID: Overlay the spectra. Note that TMS and TSA have overlapping profiles but distinct

. -

Kinetic Stress Test:

-

Place TMS sample in a quartz cuvette.

-

Expose to UV light (254 nm source) to induce degradation.

-

Scan every 10 minutes for 1 hour.

-

-

Data Validation:

-

Pass Criteria: The appearance of a new band at ~310 nm indicates TSA formation.

-

Quantification: Use the absorbance ratio

. A decrease in this ratio correlates linearly with degradation.

-

Why this works: This method is self-validating because the emergence of the 310 nm peak must correlate with the decrease of the 232 nm peak if the mass balance is preserved.

References

-

PubChem. (n.d.). Thimerosal | C9H9HgNaO2S | CID 16684434. National Institutes of Health. Retrieved February 7, 2026, from [Link]

-

Tan, L., et al. (2004).[4] Fluorescence quenching of bovine serum albumin. Analytical Sciences. Retrieved February 7, 2026, from [Link]

-

Tranter, H. S., et al. (1983). Decomposition of thimerosal in aqueous solution and its determination by high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]

-

Santos, J. G., et al. (2008). Molecular Structures of Thimerosal (Merthiolate) and Other Arylthiolate Mercury Alkyl Compounds. Inorganic Chemistry (ACS). Retrieved February 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to In Vitro Studies of Thimerosal Cytotoxicity

Introduction: The Scientific Imperative for Standardized Thimerosal Cytotoxicity Assessment

Thimerosal, an organomercury compound, has a long history of use as a preservative in some multi-dose vaccine vials and other biological products due to its efficacy in preventing bacterial and fungal contamination.[1][2] Comprised of approximately 49.6% mercury by weight, its application has been a subject of scientific and public discourse, leading to its removal from most childhood vaccines in the United States and other countries as a precautionary measure.[3] This history underscores the critical need for robust and reproducible in vitro models to assess its cytotoxic potential.

This technical guide is designed for researchers, toxicologists, and drug development professionals. It provides a comprehensive framework for investigating the cytotoxic effects of thimerosal at the cellular level. Moving beyond a simple recitation of protocols, this guide emphasizes the causal logic behind experimental design, the establishment of self-validating assay systems, and the interpretation of results within the broader context of known molecular mechanisms. Our objective is to equip scientists with the necessary tools to generate high-quality, reliable data that can accurately inform risk assessment and guide the development of safer biological products.

Core Mechanistic Landscape: How Thimerosal Induces Cell Death

In vitro research has elucidated several interconnected pathways through which thimerosal exerts its cytotoxic effects. The primary mechanisms involve the induction of oxidative stress, disruption of mitochondrial function, and the subsequent activation of apoptotic and necrotic cell death programs.

The Central Role of Oxidative Stress and Mitochondrial Dysfunction

Thimerosal is known to be a potent thiol-oxidizing agent. Its ethylmercury component readily reacts with sulfhydryl groups on proteins and antioxidants like glutathione (GSH), leading to a rapid depletion of intracellular GSH pools.[4][5] This depletion cripples the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress.

Mitochondria are a primary target of thimerosal-induced toxicity. The surge in ROS, coupled with direct effects of mercury on mitochondrial components, leads to the depolarization of the mitochondrial membrane.[4][6] This event is a critical control point in the intrinsic pathway of apoptosis. It triggers the release of pro-apoptotic factors, such as cytochrome c and apoptosis-inducing factor (AIF), from the mitochondrial intermembrane space into the cytoplasm.[4][6]

Activation of the Apoptotic Cascade

The release of cytochrome c initiates a cascade of enzymatic activations. In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the assembly of the apoptosome and the activation of caspase-9, an initiator caspase.[4] Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3, which is responsible for executing the final stages of apoptosis by cleaving a host of cellular substrates, resulting in DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.[4][7][8] This caspase-3 dependent apoptosis is a hallmark of thimerosal toxicity in many cell types.[9]

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a key regulator of this process. Thimerosal can promote the translocation of Bax from the cytosol to the mitochondria, where it facilitates the release of cytochrome c.[9][10] Overexpression of anti-apoptotic proteins like Bcl-2 can inhibit this translocation, thereby protecting the cell from thimerosal-induced apoptosis.[9]

Calcium Dysregulation and Necrosis

In addition to apoptosis, thimerosal can induce an increase in intracellular calcium concentration ([Ca2+]i).[11][12][13] This is achieved by increasing the permeability of the plasma membrane to extracellular calcium and by triggering the release of calcium from intracellular stores like the endoplasmic reticulum.[12] This dysregulation of calcium homeostasis can activate various downstream signaling pathways and, at higher concentrations of thimerosal, contribute to a necrotic form of cell death characterized by cell swelling and loss of membrane integrity.[14][15]

The following diagram illustrates the core signaling pathways implicated in thimerosal-induced cytotoxicity.

Caption: Key molecular pathways of thimerosal-induced cytotoxicity.

Quantitative Assessment of Thimerosal Cytotoxicity

A critical aspect of in vitro toxicology is the determination of the concentration-dependent effect of a compound. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of thimerosal that reduces a measured biological activity (e.g., cell viability) by 50%. The following table summarizes IC50 values reported in the literature for various cell lines, highlighting the differential sensitivity to thimerosal.

| Cell Line | Cell Type | Assay | Exposure Time | IC50 (µM) | Reference |

| HepG2 | Human Hepatoma | MTT | Not Specified | 7.1 | [16] |

| C2C12 | Mouse Myoblast | MTT | Not Specified | 8.5 | [16] |

| PBMC | Human Peripheral Blood Mononuclear Cells | MTT | Not Specified | 3.5 | [16] |

| Vero | Monkey Kidney Epithelial | MTT | Not Specified | 2.4 | [16] |

| Jurkat | Human T-cell Leukemia | MTT | Not Specified | 10 | [11] |

| HEK293 | Human Embryonic Kidney | Not Specified | 24 hours | 9.5 | [17] |

| SH-SY5Y (with NGF) | Human Neuroblastoma | LDH | 24 hours | 0.596 | [15] |

| SH-SY5Y (without NGF) | Human Neuroblastoma | LDH | 24 hours | 0.0387 | [15] |

| SH-SY5Y (with NGF) | Human Neuroblastoma | LDH | 48 hours | 0.105 | [15] |

| SH-SY5Y (without NGF) | Human Neuroblastoma | LDH | 48 hours | 0.00435 | [15] |

Note: IC50 values can vary based on the specific assay conditions, cell density, and metabolic state of the cells.

Experimental Design and Self-Validating Protocols

The integrity of any cytotoxicity study hinges on a well-designed experimental workflow and the inclusion of controls that validate the assay's performance.

The following diagram outlines a logical workflow for a comprehensive in vitro assessment of thimerosal cytotoxicity.

Caption: A tiered workflow for thimerosal cytotoxicity testing.

Protocol 1: Assessment of Cell Viability via MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10]

A. Materials

-

Selected cell line (e.g., HepG2, Vero)

-

Complete culture medium

-

96-well clear, flat-bottom tissue culture plates

-

Thimerosal stock solution

-

MTT solution (5 mg/mL in sterile PBS)[16]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[16][18]

-

Phosphate-buffered saline (PBS)

-

Microplate spectrophotometer (absorbance at 540-570 nm)

B. Step-by-Step Methodology

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]

-

Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of thimerosal to the appropriate wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.[16]

-

Absorbance Reading: Read the absorbance at 540 nm or 570 nm using a microplate reader.[16]

C. Self-Validating System (Controls)

-

Negative Control (Vehicle): Cells treated with the same vehicle (e.g., sterile water or PBS) used to dissolve thimerosal. This represents 100% cell viability.[19]

-

Positive Control (Toxin): Cells treated with a known cytotoxic agent (e.g., 0.1-1% Triton X-100 for a short duration) to induce maximal cell death. This establishes the lower boundary of the assay.[16][19]

-

Blank Control (Medium Only): Wells containing only culture medium, MTT, and solubilization solution. This is used to subtract the background absorbance.[19]

Protocol 2: Assessment of Membrane Integrity via LDH Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[1]

A. Materials

-

Cell culture supernatant from thimerosal-treated cells (from Protocol 1 setup)

-

Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)

-

Lysis buffer (often 10X, provided in kits)

-

Stop Solution (often provided in kits)

-

96-well assay plate

-

Microplate spectrophotometer (absorbance at ~490 nm)

B. Step-by-Step Methodology

-

Prepare Controls: On the cell culture plate, designate wells for Spontaneous LDH Release (vehicle control) and Maximum LDH Release.

-

Induce Maximum Release: Add 10 µL of 10X Lysis Buffer to the Maximum LDH Release wells. Incubate for 45 minutes at 37°C.[1]

-

Collect Supernatant: Centrifuge the plate to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a fresh 96-well assay plate.

-

Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Reaction Incubation: Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.[1]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[1]

-

Absorbance Reading: Measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength (e.g., 680 nm) to correct for background.[1]

C. Self-Validating System (Controls)

-

Spontaneous LDH Release: Supernatant from vehicle-treated cells, indicating baseline cell death.[1]

-

Maximum LDH Release: Supernatant from cells lysed with detergent (e.g., Triton X-100), representing 100% cytotoxicity.[1][19]

-

Background Control: Culture medium without cells, to measure LDH activity present in the serum.[1]

-

Positive Control (LDH enzyme): Some kits provide a purified LDH enzyme standard to validate the reaction components.[20]

Protocol 3: Distinguishing Apoptosis and Necrosis via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[2] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of necrotic or late apoptotic cells.[2]

A. Materials

-

Thimerosal-treated cells (both adherent and suspension)

-

Flow cytometer

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2)[21]

-

Cold PBS

B. Step-by-Step Methodology

-

Cell Harvesting: Harvest cells after thimerosal treatment. For adherent cells, use a gentle dissociation agent like trypsin and collect any floating cells from the medium.

-

Washing: Wash the cells once with cold PBS by centrifugation.[21]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]

C. Self-Validating System (Controls)

-

Unstained Cells: To set the baseline fluorescence.

-

Annexin V Only Stained Cells: To set compensation for the FITC channel.

-

PI Only Stained Cells: To set compensation for the PI channel.

-

Negative Control: Healthy, vehicle-treated cells stained with both Annexin V and PI.

-

Positive Control: Cells induced to undergo apoptosis by a known agent (e.g., staurosporine or etoposide) to ensure the staining procedure is working correctly.

Conclusion: Towards a Mechanistic Understanding of Thimerosal Cytotoxicity

The in vitro assessment of thimerosal cytotoxicity requires a multi-faceted approach that combines robust, well-controlled assays with a sound understanding of the underlying molecular mechanisms. By employing a tiered testing strategy—starting with broad measures of viability and membrane integrity and progressing to more specific assays for apoptosis, oxidative stress, and caspase activation—researchers can build a comprehensive profile of a compound's cytotoxic effects. The protocols and frameworks provided in this guide are intended to promote the generation of high-quality, reproducible data. Such data is indispensable for making informed decisions regarding the safety of preservatives in biologics and for advancing the fields of toxicology and drug development.

References

-

Ahangari, F., Khafri, A. A., & Aminian, A. (2023). In vitro assessment of Thimerosal cytotoxicity and antimicrobial activity. Journal of Trace Elements in Medicine and Biology, 78, 127129. [Link]

-

Mačkić-Đurović, M., Aščerić, A., Rukavina, D., & Aganović-Mušinović, I. (2022). In vitro analysis of thimerosal genotoxicity and cytotoxicity effect. Asian Journal of Medical Sciences, 13(3), 53-58. [Link]

-

Youn, C. K., Kim, S. H., Lee, J. S., Park, J. H., & Kim, J. (2007). Thimerosal induces apoptosis and G2/M phase arrest in human leukemia cells. Food and Chemical Toxicology, 45(12), 2539-2545. [Link]

-

Grotto, D., Guzzi, G., Renzetti, A., De Bortoli, M., & Gherardi, R. K. (2014). Thimerosal induces apoptotic and fibrotic changes to kidney epithelial cells in vitro. Journal of Applied Toxicology, 34(11), 1256-1263. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

National Center for Advancing Translational Sciences. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Baskin, D. S., Ngo, H., & Didenko, V. V. (2003). Thimerosal induces DNA breaks, caspase-3 activation, membrane damage, and cell death in cultured human neurons and fibroblasts. Toxicological Sciences, 74(2), 361-368. [Link]

-

Humphrey, M. L., Cole, M. P., Pendergrass, J. C., & Kiningham, K. K. (2005). Effects of thimerosal on NGF signal transduction and cell death in neuroblastoma cells. Toxicological Sciences, 84(2), 324-334. [Link]

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. [Link]

-

Mori, E., Guzzi, G., & Renzetti, A. (2006). Evaluation of cytotoxicity attributed to thimerosal on murine and human kidney cells. Toxicology and Applied Pharmacology, 215(2), 195-200. [Link]

-

Murphy, K. M., Ranganathan, V., Farnsworth, M. L., Kavallaris, M., & Lock, R. B. (2000). Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells. Cell Death & Differentiation, 7(1), 102-111. [Link]

-

Makani, S., Gollapudi, S., Yel, L., Chiplunkar, S., & Gupta, S. (2002). Biochemical and molecular basis of thimerosal-induced apoptosis in T cells: a major role of mitochondrial pathway. Genes and Immunity, 3(5), 270-278. [Link]

-

Elferink, J. G. (1999). Effect of thimerosal, methylmercury, and mercuric chloride in Jurkat T Cell Line. Cell Biology and Toxicology, 15(5), 323-330. [Link]

-

Liu, M. J., & Yang, S. Y. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3651. [Link]

-

Eyer, P., Worek, F., Kiderlen, D., Sinko, G., Stuglin, A., & Simeon-Rudolf, V. (2003). Sensitization effect of thimerosal is mediated in vitro via reactive oxygen species and calcium signaling. Toxicology, 192(2-3), 241-255. [Link]

-

Baskin, D. S., Ngo, H., & Didenko, V. V. (2003). Thimerosal induces DNA breaks, caspase-3 activation, membrane damage, and cell death in cultured human neurons and fibroblasts. Toxicological Sciences, 74(2), 361-368. [Link]

-

Makani, S., Gollapudi, S., Yel, L., Chiplunkar, S., & Gupta, S. (2002). Biochemical and molecular basis of thimerosal-induced apoptosis in T cells: a major role of mitochondrial pathway. Genes and Immunity, 3(5), 270-278. [Link]

-

World Health Organization. (2012). Annex 4 Guidelines on regulatory expectations related to the elimination, reduction or replacement of thiomersal in vaccines. WHO Technical Report Series, No. 977. [Link]

-

Herbert, M., Murdoch, A. P., & Gillespie, J. I. (1995). The Thiol Reagent, Thimerosal Induces Intracellular Calcium Oscillations in Mature Human Oocytes. Human Reproduction, 10(8), 2183-2186. [Link]

-

Crow, M. T., Mani, K., & Nam, Y. J. (2013). The Annexin V/Propidium Iodide Apoptosis Assay for Identifying Apoptotic versus Necrotic Cells. Journal of Visualized Experiments, (76), e50348. [Link]

-

Freie Universität Berlin. (2017). Standard Operating Procedure (SOP) MTT Assay. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Al-Fatlawi, A. A., Al-Azzawie, H. F., & Al-Badrany, Y. A. (2021). Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment. Iranian Journal of Pediatric Hematology and Oncology, 11(3), 195-202. [Link]

-

Kalyanaraman, B. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Redox-Active Therapeutics. Humana, New York, NY. [Link]

-

Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Chen, C., Cui, J., & Zhang, W. (2014). BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells. Neural Regeneration Research, 9(18), 1693–1696. [Link]

-

JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

-

protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. [Link]

-

Longdom Publishing. (2022). Mechanisms Involving in Cell Apoptosis. Journal of Cell Science and Therapy. [Link]

-

García-Sáez, A. J., Coraiola, M., Dalla Serra, M., Mingarro, I., Salgado, J., & Menestrina, G. (2006). Bax transmembrane domain interacts with prosurvival Bcl-2 proteins in biological membranes. Biophysical Journal, 91(10), 3812-3820. [Link]

-

Leme, D. M., & Marin-Morales, M. A. (2009). Allium cepa test in environmental monitoring: a review on its application. Mutation Research/Reviews in Mutation Research, 682(1), 71-81. [Link]

-

Ueha-Ishibashi, T., Oyama, Y., & Ishida, S. (2001). Effect of Thimerosal, a Preservative in Vaccines, on Intracellular Ca2+ Concentration of Rat Cerebellar Neurons. Neurotoxicology, 22(6), 797-804. [Link]

-

U.S. Food and Drug Administration. (2020). Understanding Thimerosal, Mercury, and Vaccine Safety. [Link]

-

JoVE. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. [Link]

-

Gukovskaya, A. S., & Pandol, S. J. (1991). Thimerosal induces calcium mobilization, fructose 2,6-bisphosphate synthesis and cytoplasmic alkalinization in rat thymus lymphocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1091(2), 224-230. [Link]

-

Li, X., Liu, Y., Zhang, Y., Wang, Y., & Su, Y. (2023). Mechanisms Involving in Cell Apoptosis During Eimeria tenella Infection. Animals, 13(13), 2154. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Biochemical and molecular basis of thimerosal-induced apoptosis in T cells: a major role of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. old.sm.unife.it [old.sm.unife.it]

- 6. researchgate.net [researchgate.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Thimerosal induced changes of intracellular calcium in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of thimerosal, a preservative in vaccines, on intracellular Ca2+ concentration of rat cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thimerosal induces calcium mobilization, fructose 2,6-bisphosphate synthesis and cytoplasmic alkalinization in rat thymus lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. static.igem.wiki [static.igem.wiki]

- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 21. rndsystems.com [rndsystems.com]

Molecular Structure and Coordination Chemistry of Thiomersal: A Technical Guide

Part 1: Executive Summary & Chemical Identity[1][2]

Thiomersal (Sodium ethylmercurithiosalicylate) represents a distinct class of organomercurial compounds where the mercury atom acts as a soft Lewis acid, stabilized by a thiosalicylate ligand.[1] Unlike methylmercury, the ethylmercury cation (

This guide dissects the molecular architecture of thiomersal, its behavior in aqueous coordination spheres, and the rigorous analytical protocols required for its quantification in biologic formulations.[1]

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | Sodium (2-carboxylatophenyl)sulfanyl-ethylmercury |

| CAS Number | 54-64-8 |

| Molecular Formula | |

| Molecular Weight | 404.81 g/mol |

| Coordination Geometry | Linear (2-coordinate) |

| Solubility | Highly soluble in water (due to carboxylate); Lipid soluble (due to alkyl-Hg) |

Part 2: Molecular Architecture & Bonding[1][2]

Crystal Structure and Geometry

X-ray diffraction studies (e.g., Melnick et al., 2008) confirm that thiomersal adopts a linear two-coordinate geometry characteristic of

-

Bond Angles: The

bond angle approaches -

Bond Lengths:

-

Ionic Interaction: In the solid state, the sodium ion (

) coordinates with the carboxylate oxygens.[1] In aqueous solution, this salt dissociates, leaving the anionic organomercury complex

HSAB Theory Application

The stability of thiomersal is governed by the Hard and Soft Acids and Bases (HSAB) theory:

-

Mercury (

): A quintessential Soft Acid .[1][2] It has a large ionic radius, low charge density, and high polarizability.[1][2]

Structural Consequence: The

Structural Visualization

The following diagram illustrates the connectivity and the dissociation of the sodium counter-ion in solution.

Figure 1: Connectivity of Sodium Ethylmercurithiosalicylate showing the linear C-Hg-S core and ionic dissociation.

Part 3: Coordination Dynamics & Ligand Exchange[1][2]

The biological activity and toxicity profile of thiomersal are dictated by ligand exchange reactions .[1] Thiomersal acts as an ethylmercury delivery system.[1][2]

The Exchange Mechanism

Upon entering the bloodstream, the thiosalicylate ligand is displaced by biological thiols (R-SH) which are present in higher concentrations (e.g., Albumin-Cys34, Glutathione).[1]

This reaction proceeds via an associative mechanism involving a transient 3-coordinate mercury intermediate.[1][2] The high affinity of Hg(II) for the deprotonated thiolate (

Biological Fate Pathway[1][2]

-

Dissociation: Thiomersal releases the thiosalicylate anion.[1][2]

-

Adduct Formation: The

cation binds to Cysteine-34 on Human Serum Albumin (HSA).[1][2] -

Transport: HSA transports the ethylmercury to tissues or elimination pathways.[1][2]

-

Degradation: Unlike methylmercury, ethylmercury is more susceptible to C-Hg bond cleavage (dealkylation) to inorganic mercury, which is then sequestered or excreted.[1][2]

Figure 2: Ligand exchange mechanism showing the transfer of the Ethylmercury cation to serum albumin.

Part 4: Stability & Degradation Pathways[1][2]

Formulation scientists must account for two primary degradation vectors: pH-induced hydrolysis and Photolysis .[1][2]

pH Sensitivity and Solubility

Thiomersal precipitates in acidic media.[1][2] The thiosalicylic acid moiety has a

-

pH < 5: Protonation of the carboxylate group reduces water solubility, leading to precipitation of ethylmercurithiosalicylic acid.[1]

Photolytic Cleavage

Light exposure (specifically UV) cleaves the Carbon-Mercury bond, not the Sulfur-Mercury bond.[1][2]

-

Reaction:

-

Outcome: Radical formation and eventual degradation to inorganic mercury (

) and dithiosalicylate (disulfide).[1][2] -

Handling: All analytical standards must be prepared in amber glassware.

Part 5: Analytical Characterization Protocol

The following HPLC protocol is validated for the determination of thiomersal in vaccine formulations. It relies on Reverse-Phase chromatography (RP-HPLC) with UV detection.[1][2]

Protocol: RP-HPLC Quantification[1][2][4]

Reagents:

System Parameters:

| Component | Setting |

| Column | C18 (ODS-3), |

| Mobile Phase | Methanol : Phosphate Buffer (60:40 v/v) |

| Buffer Prep | 10mM |

| Flow Rate | 1.0 mL/min |

| Wavelength | 254 nm (Targeting the thiosalicylate aromatic ring) |

| Injection Vol | 20 µL |

| Temperature | Ambient ( |

Methodology:

-

Buffer Preparation: Dissolve

-

Standard Prep: Dissolve Thiomersal standard in Mobile Phase to a concentration of 100 µg/mL. Store in amber vials.

-

Sample Prep: Dilute vaccine sample with Mobile Phase. If protein precipitation occurs (due to methanol), centrifuge at 10,000 rpm for 5 mins and inject supernatant.

-

System Suitability:

Figure 3: Analytical workflow for the RP-HPLC determination of Thiomersal.

References

-

Melnick, J. G., Yurkerwich, K., Buccella, D., Sattler, W., & Parkin, G. (2008). Molecular Structures of Thimerosal (Merthiolate) and Other Arylthiolate Mercury Alkyl Compounds.[1][2] Inorganic Chemistry, 47(14), 6421–6426.[1][2] Link[1][2]

-

Trümpler, S., et al. (2009). Interaction of thimerosal with proteins—ethylmercury adduct formation of human serum albumin and β-lactoglobulin A. Metallomics, 1, 87-91.[1][2] Link

-

U.S. Pharmacopeia (USP). Monograph: Thimerosal Topical Solution.[1][2] Link[1][2]

-

Carvajal, M. A., Novoa, J. J., & Alvarez, S. (2004). Choice of Coordination Number in d10 Complexes of Group 11 Metals.[1][2] Journal of the American Chemical Society, 126(5), 1465–1477.[1][2] Link[1][2]

-

Lohren, H., et al. (2016). Differential toxicity of thimerosal and its decomposition products in human neurons and astrocytes.[1][2] NeuroToxicology, 53, 36-46.[1][2] Link

Sources

Technical Guide: Toxicological Profile and bio-Disposition of Sodium Ethylmercurithiosalicylate

Topic: Toxicological Profile of Sodium Ethylmercurithiosalicylate (Thimerosal) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

Sodium ethylmercurithiosalicylate (Thimerosal) is an organomercurial compound historically utilized as an antimicrobial preservative in vaccines and biologics.[1][2][3][4][5][6] Its toxicological profile is frequently—and erroneously—conflated with that of methylmercury (MeHg).[1][6] While both are alkylmercurials, they exhibit divergent pharmacokinetic (PK) behaviors that fundamentally alter their safety profiles.[1][7]

This guide provides a rigorous analysis of Thimerosal’s chemical stability, metabolic fate, and cellular mechanisms of action. It establishes a clear scientific distinction between ethylmercury (EtHg) and methylmercury, supported by kinetic data and mechanistic pathways.[1][7] Furthermore, it outlines validated experimental protocols for assessing organomercurial toxicity, designed to ensure reproducibility and data integrity in preclinical workflows.

Chemical Architecture and Physicochemical Stability

Molecular Dissociation

Thimerosal (C₉H₉HgNaO₂S) acts as a prodrug for the active antimicrobial agent, ethylmercury.[1] In physiological saline or aqueous environments, the compound undergoes rapid dissociation.[1] The stability of the thiosalicylate moiety is pH-dependent, while the ethylmercury cation (EtHg⁺) exhibits high affinity for free thiol (-SH) groups on proteins, which drives both its efficacy as a preservative and its toxicological interactions.

Metabolic Degradation Pathway

Unlike stable environmental contaminants, Thimerosal degrades chemically and metabolically.[1] The following diagram illustrates the dissociation and subsequent fate of the compound in a biological system.

Figure 1: Metabolic dissociation of Thimerosal into Ethylmercury and Thiosalicylate, leading to excretion or inorganic conversion.[1][4][6][8]

Pharmacokinetics: The Ethylmercury Divergence

Comparative Toxicokinetics (EtHg vs. MeHg)

The "methylmercury equivalence" assumption is a critical error in toxicological risk assessment.[1] EtHg has a significantly shorter blood half-life and a distinct distribution profile compared to MeHg.[1][5][7] EtHg is actively excreted via the gut (fecal route), whereas MeHg undergoes extensive enterohepatic recirculation, leading to prolonged retention.[1]

Table 1: Pharmacokinetic Parameters of Ethylmercury vs. Methylmercury

| Parameter | Ethylmercury (Thimerosal-Derived) | Methylmercury (Environmental) | Clinical Implication |

| Blood Half-Life (t½) | ~3–7 days | ~50 days | EtHg does not accumulate in blood with intermittent dosing (e.g., vaccination schedules).[1] |

| Brain-to-Blood Ratio | Lower than MeHg | High | MeHg is a more potent neurotoxin due to sustained CNS entry.[1] |

| Excretion Route | Predominantly Fecal (Gut) | Fecal (slow), Hair, Urine | Rapid gut elimination prevents systemic buildup of EtHg.[1] |

| Dealkylation Rate | Rapid conversion to Inorganic Hg | Slow conversion | EtHg may leave inorganic Hg residues in tissues, but active organic neurotoxicity is transient.[1] |

| Clearance Mechanism | Active transport (multidrug resistance proteins) | Passive diffusion / Reabsorption | EtHg is actively pumped out of the system.[1] |

Mechanistic Toxicology

Cellular Pathogenesis

At high concentrations (supra-pharmacological), EtHg induces cytotoxicity primarily through mitochondrial destabilization.[1] The cation interacts with mitochondrial thiol proteins, leading to the opening of the Mitochondrial Permeability Transition Pore (mPTP). This results in a collapse of the membrane potential (ΔΨm), cessation of ATP synthesis, and the release of pro-apoptotic factors.

Oxidative Stress and Apoptosis

The depletion of intracellular Glutathione (GSH) is a hallmark of mercurial toxicity.[9] EtHg binds GSH, reducing the cell's antioxidant capacity.[1] This facilitates the accumulation of Reactive Oxygen Species (ROS), triggering the ASK1/JNK signaling cascade and ultimately executing apoptosis via Caspase-3.

Figure 2: Signaling cascade of Thimerosal-induced cytotoxicity involving mitochondrial failure and oxidative stress.[1]

Experimental Framework: Self-Validating Protocols

To assess Thimerosal toxicity rigorously, researchers must employ multi-parametric assays that distinguish between general necrosis and specific mitochondrial toxicity.[1]

Protocol A: Mitochondrial Competence Assay (In Vitro)

Objective: Quantify the specific impact of EtHg on mitochondrial membrane potential independent of plasma membrane rupture.

Reagents:

-

JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).[1]

-

Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - 50 µM.[1]

-

Test Compound: Thimerosal (0.1 nM – 10 µM dose range).[1]

Workflow:

-

Seeding: Plate HepG2 or SH-SY5Y cells at

cells/well in 96-well black plates. Culture for 24h. -

Treatment:

-

Incubation: Incubate for 4h or 24h at 37°C.

-

Staining: Add JC-1 working solution (2 µM final) for 30 min.

-

Validation Step: Verify that CCCP wells show <10% red fluorescence (aggregates) compared to vehicle. If CCCP fails, the assay is invalid.[1]

-

Detection: Measure Fluorescence Ratio (Red 590nm / Green 529nm).

Protocol B: In Vivo Clearance Kinetics (Neonatal Mouse Model)

Objective: Determine the washout period of EtHg to verify non-accumulation.

Methodology:

-

Subjects: Neonatal CD-1 mice (P7).[1]

-

Dosing: Intramuscular injection of Thimerosal at 20 µg Hg/kg (mimicking pediatric vaccine scaling).

-

Sampling Points: T=0, 6h, 24h, 3 days, 7 days post-injection (n=6 per point).

-

Tissue Harvest: Blood (cardiac puncture), Brain, Kidney.[1]

-

Quantification:

Regulatory and Clinical Context

The safety of Thimerosal has been extensively reviewed by global regulatory bodies. The consensus among the WHO, EMA, and FDA is that Thimerosal-containing vaccines do not present a neurotoxic risk to infants.

-

Safety Margins: The rapid elimination of EtHg creates a wide safety margin. Clinical toxicity (acrodynia) is only observed at doses orders of magnitude higher than those found in vaccines.[1]

-

Risk Assessment: The primary risk is local hypersensitivity (contact allergy), not systemic neurotoxicity.[1]

-

Current Status: While removed from most childhood vaccines in the US/EU as a precautionary measure, it remains a critical preservative for multi-dose vials in global health campaigns to prevent bacterial contamination and sepsis.

References

-

National Institutes of Health (NIH). Thimerosal and Animal Brains: New Data for Assessing Human Ethylmercury Risk.[1] Environmental Health Perspectives.[1]

-

World Health Organization (WHO). Thiomersal - questions and answers.[1][7] Global Vaccine Safety.[1]

-

Dórea, J. G. Integrating experimental (in vitro and in vivo) neurotoxicity studies of low-dose thimerosal relevant to vaccines.[1][10] Neurochemical Research.[1][7]

-

Centers for Disease Control and Prevention (CDC). Thimerosal in Vaccines.[1] Vaccine Safety.[1][3][5][7][11]

-

Sharpe, M. A., et al. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes.[1] Journal of Toxicology.[1]

-